Cas no 17028-03-4 (3-Methyl-L-tyrosine)

3-Methyl-L-tyrosine Chemical and Physical Properties
Names and Identifiers
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- 3-Methyl-L-tyrosine
- (S)-2-AMINO-3-(4-HYDROXY-3-METHYLPHENYL)PROPANOIC ACID
- (2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid
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- MDL: MFCD18663270
- Inchi: 1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1
- InChI Key: MQHLULPKDLJASZ-QMMMGPOBSA-N
- SMILES: OC1C=CC(=CC=1C)C[C@@H](C(=O)O)N
Computed Properties
- Exact Mass: 195.09000
Experimental Properties
- Color/Form: White to Yellow Solid
- PSA: 83.55000
- LogP: 1.35530
3-Methyl-L-tyrosine Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319
- Warning Statement: P305+P351+P338
- Storage Condition:Room temperature
3-Methyl-L-tyrosine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
AstaTech | 50865-0.25/G |
(S)-2-AMINO-3-(4-HYDROXY-3-METHYLPHENYL)PROPANOIC ACID |
17028-03-4 | 97% | 0.25g |
$520 | 2023-09-17 | |
A2B Chem LLC | AD65777-250mg |
(2S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid |
17028-03-4 | 97% | 250mg |
$344.00 | 2024-04-20 | |
1PlusChem | 1P007UUP-1g |
L-Tyrosine, 3-methyl- |
17028-03-4 | 97% | 1g |
$774.00 | 2025-02-22 | |
A2B Chem LLC | AD65777-1g |
(2S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid |
17028-03-4 | 97% | 1g |
$810.00 | 2024-04-20 | |
abcr | AB306193-250 mg |
(S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid, 97% (H-L-Tyr(3-Me)-OH); . |
17028-03-4 | 97% | 250 mg |
€877.40 | 2023-07-19 | |
TRC | M332710-100mg |
3-Methyl-L-tyrosine |
17028-03-4 | 100mg |
$201.00 | 2023-05-17 | ||
Alichem | A019128974-1g |
(2S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid |
17028-03-4 | 95% | 1g |
1,178.55 USD | 2021-06-16 | |
AstaTech | 50865-1/G |
(S)-2-AMINO-3-(4-HYDROXY-3-METHYLPHENYL)PROPANOIC ACID |
17028-03-4 | 97% | 1g |
$1300 | 2023-09-17 | |
TRC | M332710-1000mg |
3-Methyl-L-tyrosine |
17028-03-4 | 1g |
$1568.00 | 2023-05-17 | ||
TRC | M332710-2.5g |
3-Methyl-L-tyrosine |
17028-03-4 | 2.5g |
$ 4500.00 | 2023-09-07 |
3-Methyl-L-tyrosine Related Literature
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
Additional information on 3-Methyl-L-tyrosine
Professional Introduction to 3-Methyl-L-Tyrosine (CAS No. 17028-03-4)
3-Methyl-L-tyrosine, a compound with the chemical identifier CAS No. 17028-03-4, is a significant molecule in the field of biochemistry and pharmacology. This amino acid derivative has garnered considerable attention due to its unique structural properties and its potential applications in various therapeutic and research contexts. The compound is synthesized through precise biochemical pathways and exhibits distinct characteristics that make it valuable for both academic study and industrial development.
The molecular structure of 3-Methyl-L-tyrosine consists of a phenyl ring substituted with a methyl group at the 3-position and an L-form amino acid side chain. This configuration imparts specific reactivity and biological activity, making it a subject of intense interest in the study of enzymatic processes and metabolic pathways. Researchers have been exploring its role in neurotransmitter synthesis, melanin production, and as a precursor in the biosynthesis of certain hormones.
Recent advancements in the field of medicinal chemistry have highlighted the therapeutic potential of 3-Methyl-L-tyrosine. Studies have indicated that this compound may play a crucial role in managing conditions related to tyrosine metabolism, such as phenylketonuria (PKU) and other metabolic disorders. The ability of 3-Methyl-L-tyrosine to modulate enzymatic activity has opened new avenues for developing treatments that can alleviate symptoms associated with these conditions.
In addition to its therapeutic applications, 3-Methyl-L-tyrosine has been investigated for its potential use in enhancing cognitive functions. Research suggests that this compound may support the synthesis of neurotransmitters like dopamine and norepinephrine, which are essential for maintaining mental clarity and emotional well-being. The growing body of evidence supporting these claims positions 3-Methyl-L-tyrosine as a promising candidate for supplements aimed at improving cognitive performance.
The synthesis of 3-Methyl-L-tyrosine is another area where significant progress has been made. Modern synthetic methodologies have enabled the production of high-purity batches of this compound, which is critical for both research and commercial applications. Techniques such as enzymatic synthesis and chiral resolution have been particularly effective in achieving the desired stereochemical purity, ensuring that the final product meets stringent quality standards.
The pharmacokinetic properties of 3-Methyl-L-tyrosine have also been thoroughly examined. Studies have demonstrated that this compound exhibits good bioavailability when administered orally, making it suitable for use in dietary supplements and pharmaceutical formulations. Furthermore, its metabolic stability ensures that it remains active within the body for an extended period, allowing for sustained therapeutic effects.
Emerging research has also explored the role of 3-Methyl-L-tyrosine in cancer therapy. Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in tumor progression. While further research is needed to fully understand its potential as an anti-cancer agent, these findings underscore the importance of continued investigation into this promising molecule.
The impact of CAS No. 17028-03-4, or 3-Methyl-L-tyrosine, extends beyond basic research into applied sciences. Its use in agricultural biotechnology has shown promise in enhancing plant growth and stress resistance. By modulating plant metabolic pathways, this compound can improve crop yields and make plants more resilient to environmental challenges, contributing to global food security efforts.
The regulatory landscape surrounding the use of CAS No. 17028-03-4, or 3-Methyl-L-tyrosine, is also evolving. Regulatory bodies are increasingly recognizing the importance of amino acid derivatives like this one in modern medicine and are working to establish guidelines that ensure their safe and effective use. This evolving framework will be crucial in facilitating further research and commercialization efforts.
In conclusion, 3-Methyl-L-tyrosine (CAS No. 17028-03-4) is a multifaceted compound with significant potential across multiple domains of science and medicine. Its unique biochemical properties, coupled with recent advancements in synthetic methodologies and pharmacological research, position it as a key player in future therapeutic developments. As our understanding of its applications continues to grow, so too will its importance in addressing some of the most pressing challenges in human health and agriculture.
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